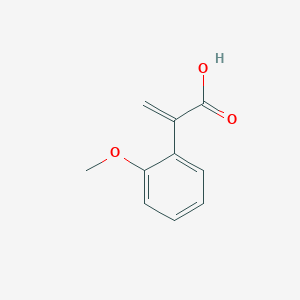

2-(2-Methoxyphenyl)acrylic acid

Beschreibung

2-(2-Methoxyphenyl)acrylic acid (IUPAC name: (E)-3-(2-methoxyphenyl)prop-2-enoic acid) is a methoxy-substituted cinnamic acid derivative. It is structurally characterized by an acrylic acid backbone (CH₂=CH–COOH) attached to a 2-methoxyphenyl group at the β-position. This compound is also known as trans-2-methoxycinnamic acid or ortho-methoxycinnamic acid . Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.19 g/mol and a melting point range of 85–89°C .

The compound is synthesized via Knoevenagel condensation between 2-methoxybenzaldehyde and malonic acid or through catalytic hydrogenation of α,β-unsaturated nitro precursors . It serves as a key intermediate in pharmaceuticals and organic synthesis, particularly in melanogenesis inhibition studies and as a ligand in metal-organic frameworks .

Eigenschaften

Molekularformel |

C10H10O3 |

|---|---|

Molekulargewicht |

178.18 g/mol |

IUPAC-Name |

2-(2-methoxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c1-7(10(11)12)8-5-3-4-6-9(8)13-2/h3-6H,1H2,2H3,(H,11,12) |

InChI-Schlüssel |

IQOSVINVIDSMQE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC=C1C(=C)C(=O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Cinnamic Acid Derivatives

a. 3-(2-Methoxyphenyl)propanoic Acid

- Structure: Propanoic acid chain (CH₂–CH₂–COOH) instead of acrylic acid.

- Properties : Higher molecular weight (180.20 g/mol ) and lower reactivity due to saturated carbon chain. Used in combinatorial chemistry libraries for lead discovery .

- Key Difference : Reduced conjugation compared to acrylic acid derivatives, leading to weaker UV absorption.

b. Methyl (2E)-3-(2-Methoxyphenyl)acrylate

c. 3-(o-Methoxyphenyl)-2-phenylacrylic Acid

Acetic Acid Derivatives

2-(2-Methoxyphenyl)acetic Acid

- Structure : Acetic acid (–CH₂COOH) instead of acrylic acid.

- Properties : Shorter carbon chain (C₉H₁₀O₃; 166.18 g/mol ) and higher solubility in water. Crystal structure reveals planar geometry with intramolecular hydrogen bonding .

- Key Difference : Lacks conjugated double bond, limiting applications in UV-absorbing materials.

Hydroxyphenyl and Methoxyphenyl Ethanol Derivatives

2-(2-Methoxyphenyl)ethanol

- Structure: Ethanol (–CH₂CH₂OH) instead of acrylic acid.

- Biological Activity : Shows 12.7% tyrosinase inhibition at 4 mM , weaker than hydroxyphenylacetic acids (e.g., 2-hydroxyphenylacetic acid: 46.7% inhibition ) .

- Key Difference : Polar hydroxyl group enhances membrane permeability but reduces thermal stability.

Amino-Substituted Derivatives

2-Amino-2-(2-methoxyphenyl)acetic Acid

- Structure: Amino group (–NH₂) replaces the β-hydrogen of acrylic acid.

- Used in peptide mimetics .

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | C₁₀H₁₀O₃ | 178.19 | 85–89 | Tyrosinase inhibition |

| 3-(2-Methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | 85–89 | Combinatorial chemistry |

| 2-(2-Methoxyphenyl)acetic acid | C₉H₁₀O₃ | 166.18 | 110–115 | Crystal engineering |

| Methyl (2E)-3-(2-methoxyphenyl)acrylate | C₁₁H₁₂O₃ | 192.21 | Liquid at RT | Fragrance synthesis |

Research Findings

- Synthesis: this compound is synthesized via Knoevenagel condensation, achieving yields >70% under optimized conditions . In contrast, propanoic acid derivatives require catalytic hydrogenation of nitro intermediates .

- Material Science : The planar structure of 2-(2-Methoxyphenyl)acetic acid enables dense crystal packing via O–H···O hydrogen bonds, a feature absent in bulkier acrylic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.